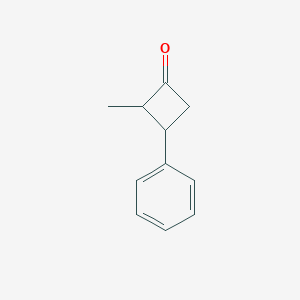
2-Methyl-3-phenylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-3-phenylcyclobutan-1-one” is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.22 .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-phenylcyclobutan-1-one” is 1S/C11H12O/c1-8-10(7-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 . This code provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Methyl-3-phenylcyclobutan-1-one” is a liquid at room temperature .
科学的研究の応用
Antimicrobial Activity
A study by Yilmaz and Cukurovalı (2003) on Schiff base ligands derived from thiazoles and cyclobutane rings, including compounds related to 2-Methyl-3-phenylcyclobutan-1-one, demonstrated antimicrobial activity against various microorganisms. This research highlights the potential of cyclobutane derivatives in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
Coordination Polymers and Luminescence Sensing
Hu et al. (2015) explored the use of cyclobutane derivatives in creating coordination polymers with unique properties, such as selective luminescence sensing of iron(III) ions. This study suggests the applicability of these compounds in developing advanced materials for sensing and filtration applications (Hu, Shi, Chen, & Lang, 2015).
Nuclear Magnetic Resonance (NMR) Studies
Takahashi's research in 1962 on the nuclear magnetic resonance of cyclobutane derivatives, including 1,1-difluoro-3-phenylcyclobutane, provided insights into the structural and electronic properties of these compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Takahashi, 1962).
Crystal Structure Analysis
Sarı et al. (2002) reported the crystal structure of a compound similar to 2-Methyl-3-phenylcyclobutan-1-one, offering valuable information for the design of new molecules with desired properties in pharmaceutical and material sciences (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
Polymerization Studies
Matsumoto, Shinohata, and Yamaoka (2000) investigated the anionic ring-opening polymerization of phenyl-substituted silacyclobutanes, shedding light on the potential of cyclobutane derivatives in polymer science. Their findings contribute to the development of new polymeric materials with specific properties (Matsumoto, Shinohata, & Yamaoka, 2000).
Safety and Hazards
特性
IUPAC Name |
2-methyl-3-phenylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-10(7-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWMSGSDWZDPOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylcyclobutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)
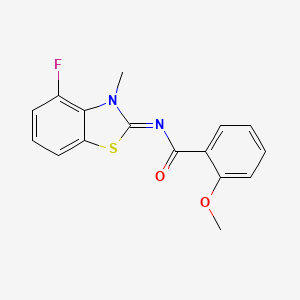
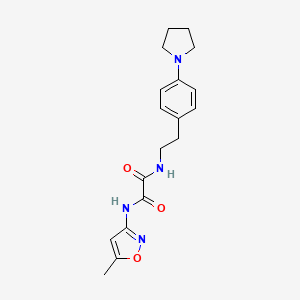
![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)

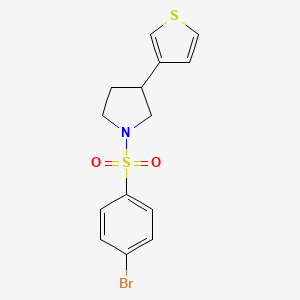
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)

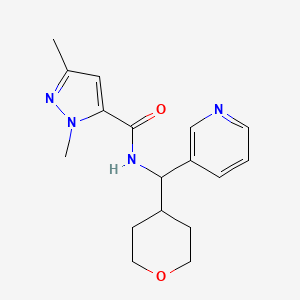
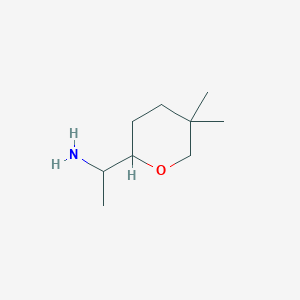

![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)
